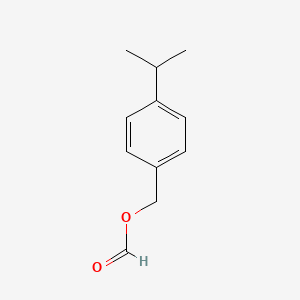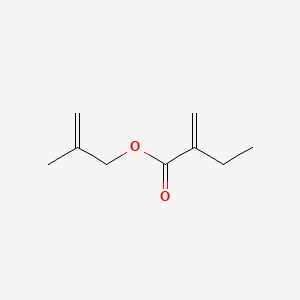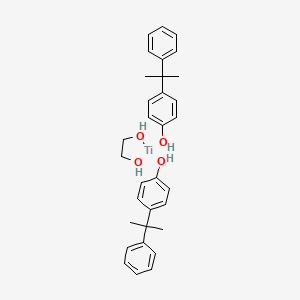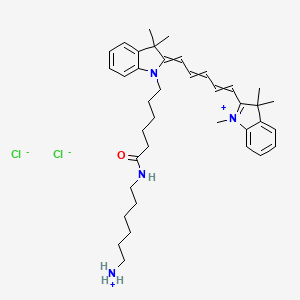
2-Naphthyl valerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthyl valerate is an organic compound formed by the esterification of valeric acid with 2-naphthol. This compound is characterized by the presence of a naphthyl group, which is an aromatic hydrocarbon, and a valerate ester group, which is an aliphatic chain. The combination of these two groups gives this compound unique chemical properties that make it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Naphthyl valerate can be synthesized through the esterification reaction between 2-naphthol and valeric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-Naphthyl valerate undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products
Oxidation: Naphthoquinones
Reduction: 2-Naphthyl alcohol
Substitution: Nitro-2-naphthyl valerate, Halogenated this compound
科学的研究の応用
2-Naphthyl valerate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a substrate in enzymatic studies to investigate esterases and other hydrolytic enzymes.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 2-Naphthyl valerate involves its interaction with specific molecular targets, such as enzymes. For instance, as a substrate for esterases, it undergoes hydrolysis to produce 2-naphthol and valeric acid. This reaction can be used to study enzyme kinetics and inhibition. The aromatic nature of the naphthyl group also allows it to participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Naphthyl valerate: An isomer where the valerate group is attached to the 1-position of the naphthalene ring.
2-Naphthyl acetate: An ester formed with acetic acid instead of valeric acid.
2-Naphthyl propionate: An ester formed with propionic acid.
Uniqueness
2-Naphthyl valerate is unique due to the specific positioning of the valerate group on the 2-position of the naphthalene ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as variations in biological activity and chemical reactivity.
特性
| 71974-07-7 | |
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC名 |
naphthalen-2-yl pentanoate |
InChI |
InChI=1S/C15H16O2/c1-2-3-8-15(16)17-14-10-9-12-6-4-5-7-13(12)11-14/h4-7,9-11H,2-3,8H2,1H3 |
InChIキー |
ZMPGOHSLJBONFZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)OC1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)





